

Application Notes and Protocols: Heck Coupling of 3,5-Dibromo-1H-indazole

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Compound of Interest

Compound Name: 3,5-Dibromo-1H-indazole

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This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck coupling of **3,5-Dibromo-1H-indazole**. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry, and the Heck reaction offers a powerful method for the formation of carbon-carbon bonds at the C3 and C5 positions. Given the limited specific literature for this exact substrate, the following protocols are based on established methodologies for Heck reactions with other bromo-substituted indazoles and related heterocyclic compounds.

Introduction

The Heck-Mizoroki reaction is a versatile palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene to form a substituted alkene.^[1] For **3,5-Dibromo-1H-indazole**, the two bromine atoms offer the potential for mono- or di-alkenylation, providing a pathway to a variety of functionalized indazole derivatives. The reactivity of the C3 and C5 positions may differ, allowing for potential regioselective reactions under carefully controlled conditions. The indazole nitrogen (N1) is often protected to improve solubility and prevent side reactions.

Data Presentation: Comparison of Heck Coupling Conditions for Bromo-Indazoles

The following table summarizes various conditions reported for the Heck coupling of different bromo-indazole derivatives, which can serve as a starting point for optimizing the reaction with **3,5-Dibromo-1H-indazole**.

Indazo le Substr ate	Olefin	Cataly st (mol%)	Ligand (mol%)	Base (equiv)	Solven t	Temp (°C)	Yield (%)	Refere nce
3- Bromo- 1- methyl- 1H- indazol e	n-Butyl acrylate	Pd(OAc) ₂ (5)	-	K ₂ CO ₃ (2)	DMF	60	53	[2]
3,6- Dibrom o-1- (THP)-1 H- indazol e	Styrene	Pd(OAc) ₂ (5)	PPh ₃ (10)	K ₂ CO ₃ (2)	DMA	120	High (not specifie d)	[2]
5- Bromo- 1H- indazol e	Acrylic acid	Na ₂ PdC l ₄ (5)	sSPhos (15)	Na ₂ CO ₃ (4)	CH ₃ CN/ H ₂ O	80	~95	[3]
6- Bromo- 1H- indazol e	Various alkenes	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃ (2)	1,4- Dioxan e/H ₂ O	80-100	Good to Excelle nt	[4]
N-Boc- 3- bromoin dazole	n-Butyl acrylate	Pd(OAc) ₂ (5)	-	K ₂ CO ₃ (2)	DMF	60	88-96	[2]

Experimental Protocols

The following are representative protocols for the mono-Heck coupling of **3,5-Dibromo-1H-indazole**. Optimization may be required to achieve the desired regioselectivity and yield.

Protocol 1: Heck Coupling with an Acrylate Ester

This protocol is adapted from conditions successful for other 3-bromoindazoles.[\[2\]](#)

Materials:

- **3,5-Dibromo-1H-indazole** (or N-protected derivative) (1.0 equiv)
- Acrylate ester (e.g., n-butyl acrylate) (1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (5 mol%)
- Potassium carbonate (K_2CO_3) (2.0 equiv)
- Anhydrous N,N-Dimethylformamide (DMF)
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions

Procedure:

- To a dry Schlenk flask equipped with a magnetic stir bar, add **3,5-Dibromo-1H-indazole**, potassium carbonate, and palladium(II) acetate.
- Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
- Add anhydrous DMF via syringe, followed by the acrylate ester.
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling with a Styrenic Olefin

This protocol utilizes conditions often employed for less reactive aryl bromides.[\[1\]](#)

Materials:

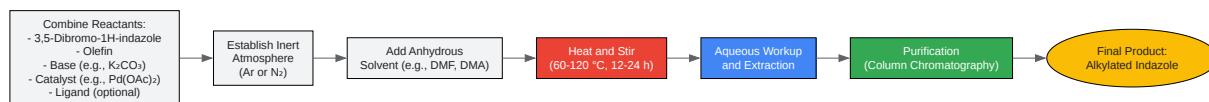
- **3,5-Dibromo-1H-indazole** (or N-protected derivative) (1.0 equiv)
- Styrene derivative (1.5 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (5 mol%)
- Triphenylphosphine (PPh_3) (10 mol%)
- Potassium carbonate (K_2CO_3) (2.0 equiv)
- Anhydrous N,N-Dimethylacetamide (DMA)
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions

Procedure:

- In a dry Schlenk flask, combine **3,5-Dibromo-1H-indazole**, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
- Seal the flask, then evacuate and backfill with an inert gas three times.

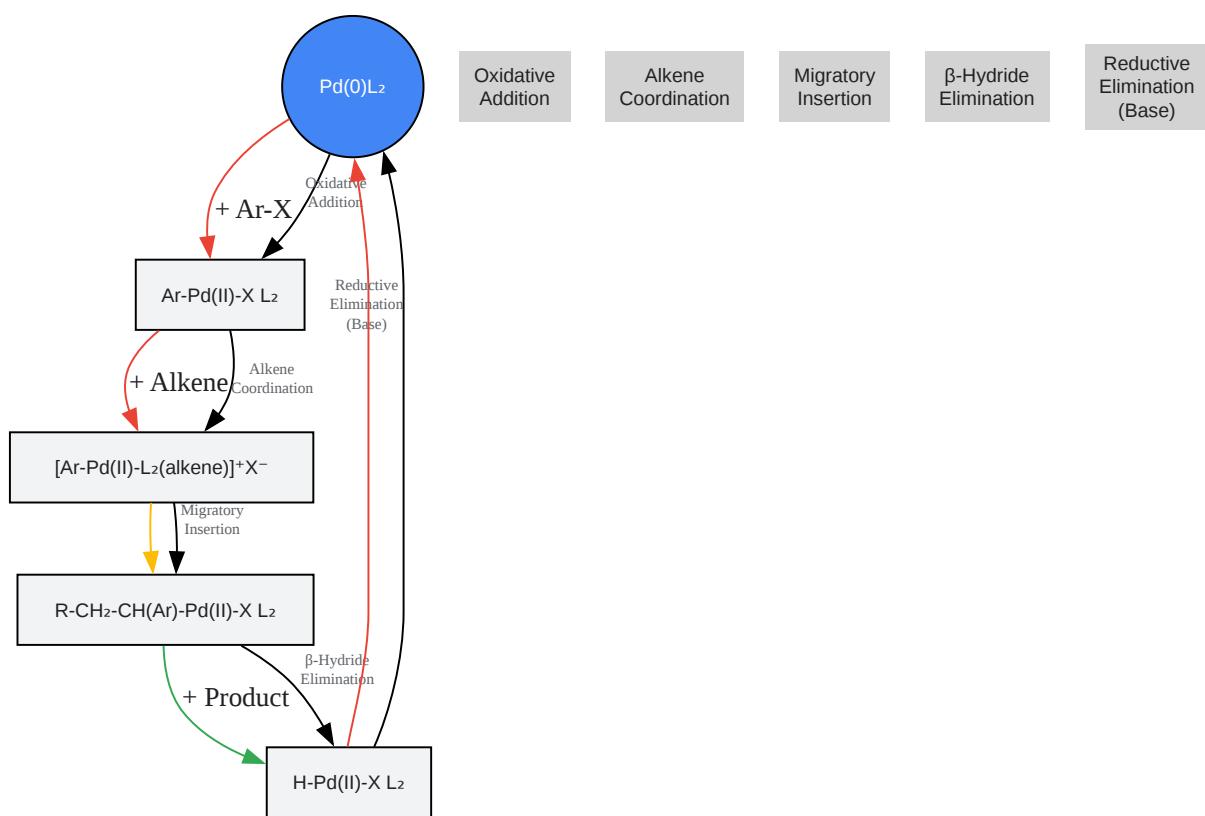
- Add anhydrous DMA and the styrene derivative via syringe.
- Heat the reaction mixture to 120 °C and stir for 18-24 hours.
- Monitor the reaction by TLC.
- Once the starting material is consumed, cool the reaction to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.[\[1\]](#)
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by silica gel column chromatography.

Visualizations



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Caption: General experimental workflow for the Heck coupling of **3,5-Dibromo-1H-indazole**.

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Caption: The catalytic cycle of the Mizoroki-Heck reaction.

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